benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
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Description
Benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
Benzyl 2-(7-(4-Chlorophenyl)-2-Methyl-4-Oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, through its synthesis and derivatives, has shown potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli, Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Photovoltaic Efficiency Modeling
Studies on analogs of this compound have shown promising results in photovoltaic efficiency modeling. These compounds are evaluated for their potential as photosensitizers in dye-sensitized solar cells, demonstrating good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Molecular Docking and Antioxidant Activity
The synthesis of related compounds involves molecular docking studies and investigations into their antioxidant activity. These studies aim to understand the binding interactions of analyzed ligands with target proteins like Cyclooxygenase 1 (COX1), indicating potential medical applications (Flefel et al., 2018).
Aldose Reductase Inhibition
Related compounds exhibit aldose reductase inhibition activity, which is crucial in managing complications associated with diabetes. These inhibitors could potentially play a significant role in the treatment of diabetic complications (Mylari et al., 1992).
Antifungal Activity
Certain derivatives have shown significant in vitro antifungal activity against strains like Aspergillus flavus and Candida albicans, which points towards their potential use in treating fungal infections (Maddila et al., 2016).
Anti-Inflammatory Properties
The compound's analogs also exhibit anti-inflammatory properties, suggesting their potential use in developing anti-inflammatory medications (Selvam et al., 2012).
Properties
IUPAC Name |
benzyl 2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-13-23-19-20(29-13)18(15-7-9-16(22)10-8-15)24-25(21(19)27)11-17(26)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLXZCJJYJGXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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